molecular formula C15H15N3O4 B2432988 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 1795488-02-6

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Numéro de catalogue: B2432988
Numéro CAS: 1795488-02-6
Poids moléculaire: 301.302
Clé InChI: CJQPMVWHOCUYEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound you mentioned contains a 3,4-dihydroisoquinoline moiety. Dihydroisoquinolines are an important class of heterocycles with a wide range of pharmacological and biological activities . They can be synthesized using various methods, including the Bischler-Napieralski reaction .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . Another method involves a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolines allows for various substitutions, which can significantly affect their biological activity. For example, small substituents on the dihydroisoquinoline can improve potency .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolines are diverse and depend on the specific substitutions on the molecule. As mentioned earlier, they can be synthesized through a Bischler-Napieralski-type reaction .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of complex organic compounds, including tetrahydroisoquinoline derivatives, has been a subject of intense research due to their relevance in medicinal chemistry. For example, Kandinska, Kozekov, and Palamareva (2006) explored the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the role of different solvents and temperatures in achieving selective diastereoisomers and introducing pharmacologically interesting substituents Kandinska, Kozekov, & Palamareva, 2006. Similarly, research by Armarego & Milloy (1973) on the reduction of quinazoline-4-carboxylic acids and their derivatives further exemplifies the synthetic pathways to obtain compounds with potential biological activity Armarego & Milloy, 1973.

Pharmacological Interest

Derivatives of tetrahydroisoquinoline exhibit a wide range of pharmacological properties, such as antioxidant activities, which are of considerable interest in developing therapeutic agents. For instance, Kawashima et al. (1979) prepared a novel compound showing exceptional antioxidant properties, indicative of its potential therapeutic applications Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979.

Structural and Electronic Analysis

Advanced methods like Density Functional Theory (DFT) calculations have been employed to study the electronic structure, absorption spectra, and non-linear optical (NLO) properties of related compounds, providing insights into their potential applications in materials science. Halim & Ibrahim (2017) synthesized a new derivative of heteroannulated chromone, performing DFT calculations to investigate its equilibrium geometry, electronic structure, and NLO properties, shedding light on its potential applications Halim & Ibrahim, 2017.

Orientations Futures

The future directions in the research of 3,4-dihydroisoquinolines could involve the development of more potent derivatives with improved pharmacological properties. The development and optimization of sophisticated enantioselective methods of their synthesis is also a highly desired goal in organic synthesis .

Propriétés

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13-11(12(14(20)21)16-15(22)17-13)8-18-6-5-9-3-1-2-4-10(9)7-18/h1-4H,5-8H2,(H,20,21)(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQPMVWHOCUYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(NC(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.